molecular formula C15H16N4O4 B3844557 (Z)-benzyl-[[(Z)-[benzyl(oxido)azaniumylidene]amino]oxymethoxyimino]-oxidoazanium

(Z)-benzyl-[[(Z)-[benzyl(oxido)azaniumylidene]amino]oxymethoxyimino]-oxidoazanium

Cat. No.: B3844557
M. Wt: 316.31 g/mol
InChI Key: HJLKJXOEXNBJME-YGGBKCGDSA-N
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Description

(Z)-benzyl-[[(Z)-[benzyl(oxido)azaniumylidene]amino]oxymethoxyimino]-oxidoazanium is a complex organic compound characterized by its unique structure and potential applications in various fields of science and industry. This compound features multiple functional groups, including oxidoazanium and oxymethoxyimino groups, which contribute to its reactivity and versatility.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-benzyl-[[(Z)-[benzyl(oxido)azaniumylidene]amino]oxymethoxyimino]-oxidoazanium typically involves multi-step organic reactions. One common approach is the condensation reaction between benzylamine and a suitable oxime derivative under controlled conditions. The reaction may require the use of catalysts, such as acids or bases, to facilitate the formation of the desired product. The reaction temperature and solvent choice are crucial factors that influence the yield and purity of the compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and high yield. Purification techniques, such as crystallization or chromatography, are employed to isolate the compound from reaction by-products and impurities.

Chemical Reactions Analysis

Types of Reactions

(Z)-benzyl-[[(Z)-[benzyl(oxido)azaniumylidene]amino]oxymethoxyimino]-oxidoazanium undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form higher oxidation state derivatives.

    Reduction: Reduction reactions can convert the oxidoazanium groups to amine groups.

    Substitution: The benzyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like halogens or alkylating agents are employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzyl-oxidoazanium derivatives, while reduction can produce benzylamine derivatives.

Scientific Research Applications

Chemistry

In chemistry, (Z)-benzyl-[[(Z)-[benzyl(oxido)azaniumylidene]amino]oxymethoxyimino]-oxidoazanium is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.

Biology and Medicine

The compound’s potential biological activity makes it a candidate for drug discovery and development. Researchers investigate its interactions with biological targets to identify potential therapeutic applications, such as antimicrobial or anticancer agents.

Industry

In the industrial sector, this compound is utilized in the production of specialty chemicals and materials. Its reactivity and functional groups enable the creation of advanced polymers and coatings.

Mechanism of Action

The mechanism by which (Z)-benzyl-[[(Z)-[benzyl(oxido)azaniumylidene]amino]oxymethoxyimino]-oxidoazanium exerts its effects involves interactions with molecular targets, such as enzymes or receptors. The compound’s functional groups can form covalent or non-covalent bonds with these targets, modulating their activity and triggering specific biological responses. The pathways involved may include signal transduction, gene expression, or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    Benzylamine: A simpler compound with similar benzyl groups but lacking the oxidoazanium and oxymethoxyimino functionalities.

    Oxime Derivatives: Compounds containing oxime groups, which share some reactivity with (Z)-benzyl-[[(Z)-[benzyl(oxido)azaniumylidene]amino]oxymethoxyimino]-oxidoazanium.

Uniqueness

This compound is unique due to its combination of functional groups, which confer distinct reactivity and potential applications. Its ability to undergo multiple types of chemical reactions and interact with various molecular targets sets it apart from simpler compounds like benzylamine or basic oxime derivatives.

Properties

IUPAC Name

(Z)-benzyl-[[(Z)-[benzyl(oxido)azaniumylidene]amino]oxymethoxyimino]-oxidoazanium
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N4O4/c20-18(11-14-7-3-1-4-8-14)16-22-13-23-17-19(21)12-15-9-5-2-6-10-15/h1-10H,11-13H2/b18-16-,19-17-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJLKJXOEXNBJME-YGGBKCGDSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C[N+](=NOCON=[N+](CC2=CC=CC=C2)[O-])[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C/[N+](=N/OCO/N=[N+](\[O-])/CC2=CC=CC=C2)/[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(Z)-benzyl-[[(Z)-[benzyl(oxido)azaniumylidene]amino]oxymethoxyimino]-oxidoazanium
Reactant of Route 2
(Z)-benzyl-[[(Z)-[benzyl(oxido)azaniumylidene]amino]oxymethoxyimino]-oxidoazanium
Reactant of Route 3
(Z)-benzyl-[[(Z)-[benzyl(oxido)azaniumylidene]amino]oxymethoxyimino]-oxidoazanium
Reactant of Route 4
(Z)-benzyl-[[(Z)-[benzyl(oxido)azaniumylidene]amino]oxymethoxyimino]-oxidoazanium
Reactant of Route 5
(Z)-benzyl-[[(Z)-[benzyl(oxido)azaniumylidene]amino]oxymethoxyimino]-oxidoazanium
Reactant of Route 6
(Z)-benzyl-[[(Z)-[benzyl(oxido)azaniumylidene]amino]oxymethoxyimino]-oxidoazanium

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